molecular formula C36H34S2Si2 B14198792 [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) CAS No. 922508-52-9

[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)

Cat. No.: B14198792
CAS No.: 922508-52-9
M. Wt: 587.0 g/mol
InChI Key: VJCRIVNFEJHJCY-UHFFFAOYSA-N
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Description

[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) is an organic compound that belongs to the class of pentacene derivatives. Pentacene derivatives are known for their applications in organic electronics due to their excellent charge transport properties. This particular compound features a pentacene core with thiene and trimethylsilane substituents, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) typically involves the functionalization of the pentacene core. One common method includes the use of trialkylsilylethynyl groups to improve solubility and processability. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as solution-phase synthesis, where the reactants are dissolved in a suitable solvent and reacted under controlled conditions. The product is then purified through techniques like recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen, peroxides

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, palladium catalysts

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the pentacene core .

Scientific Research Applications

[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) involves its ability to facilitate charge transport in organic electronic devices. The molecular targets include the active sites in organic semiconductors, where the compound can enhance charge mobility and stability. The pathways involved often include π-π stacking interactions and the formation of conductive pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,13-Bis(triisopropylsilylethynyl)pentacene
  • 5,14-Bis(triethylsilylethynyl)pentacene
  • 6,13-Bis(triethylsilylethynyl)pentacene

Uniqueness

[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) is unique due to its specific substituents, which enhance its solubility and stability compared to other pentacene derivatives. This makes it particularly suitable for applications in organic electronics where these properties are crucial .

Properties

CAS No.

922508-52-9

Molecular Formula

C36H34S2Si2

Molecular Weight

587.0 g/mol

IUPAC Name

trimethyl-[5-[13-(5-trimethylsilylthiophen-2-yl)pentacen-6-yl]thiophen-2-yl]silane

InChI

InChI=1S/C36H34S2Si2/c1-39(2,3)33-17-15-31(37-33)35-27-19-23-11-7-9-13-25(23)21-29(27)36(32-16-18-34(38-32)40(4,5)6)30-22-26-14-10-8-12-24(26)20-28(30)35/h7-22H,1-6H3

InChI Key

VJCRIVNFEJHJCY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)[Si](C)(C)C

Origin of Product

United States

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